1,3-Dichloro-2,4-difluoro-5-nitrobenzene
Overview
Description
Invanz, known scientifically as ertapenem sodium, is a carbapenem antibiotic used to treat moderate to severe infections caused by susceptible bacteria. It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Invanz is commonly used to treat infections of the abdomen, skin, lungs, and urinary tract, as well as post-surgical infections .
Preparation Methods
Invanz is synthesized through a series of chemical reactions that involve the formation of the carbapenem ring structure. The synthetic route typically includes the following steps:
Formation of the carbapenem core: This involves the cyclization of a β-lactam ring with a thioether side chain.
Introduction of the 1-β-methyl group: This step enhances the stability of the compound against dehydropeptidase-1 (DHP-1) hydrolysis.
Final purification and lyophilization: The compound is purified and then lyophilized to produce a sterile powder for injection.
Industrial production of Invanz involves aseptic filtration and filling into presterilized vials followed by lyophilization .
Chemical Reactions Analysis
Invanz undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and reduction: These reactions can modify the functional groups on the carbapenem ring, potentially altering its antibacterial activity.
Substitution reactions: These can occur at the thioether side chain, leading to the formation of various derivatives.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions are typically inactive metabolites or modified derivatives of the original compound .
Scientific Research Applications
Invanz has a wide range of scientific research applications, including:
Mechanism of Action
Invanz works by inhibiting bacterial cell wall synthesis. It binds to and inhibits penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, causing bacterial cell death . Invanz has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .
Comparison with Similar Compounds
Invanz is unique among carbapenem antibiotics due to its stability against dehydropeptidase-1 (DHP-1) hydrolysis, which allows it to be administered without a DHP-1 inhibitor . Similar compounds include:
Meropenem: Another carbapenem antibiotic that is also stable against DHP-1 hydrolysis but has a broader spectrum of activity against Gram-negative bacteria.
Imipenem: A carbapenem antibiotic that requires co-administration with cilastatin, a DHP-1 inhibitor, to achieve clinically useful plasma levels.
Cephalexin: A cephalosporin antibiotic that is effective against Gram-positive bacteria but has a different mechanism of action and spectrum of activity compared to Invanz.
Doxycycline: A tetracycline antibiotic that is effective against a wide range of infections but is not a carbapenem.
Invanz stands out due to its once-daily dosing regimen and its effectiveness in treating a variety of infections with a lower risk of resistance development .
Properties
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWALCRQILZGQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378829 | |
Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-70-2 | |
Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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